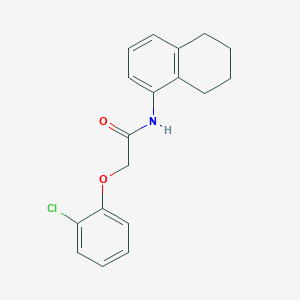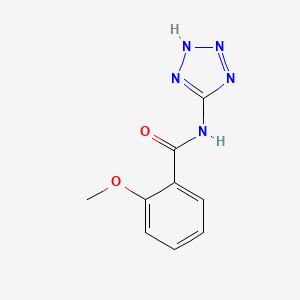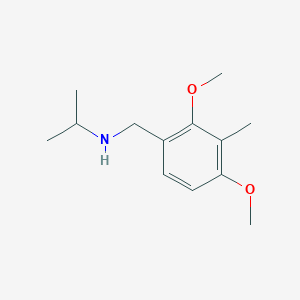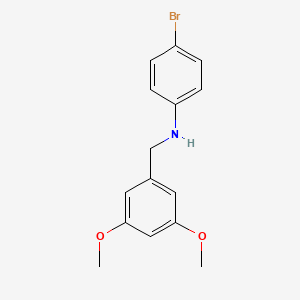
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as T0901317, is a synthetic compound that has been widely used in scientific research for its ability to activate liver X receptors (LXRs). LXRs are transcription factors that play an important role in regulating cholesterol metabolism, inflammation, and immune response. T0901317 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases.
Mécanisme D'action
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activates LXRs by binding to their ligand-binding domain, causing a conformational change that allows them to bind to DNA and regulate gene expression. This leads to the upregulation of genes involved in cholesterol metabolism, fatty acid synthesis, and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cholesterol efflux from macrophages, reduce atherosclerotic plaque formation, and improve insulin sensitivity. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its ability to activate LXRs specifically. This allows researchers to study the effects of LXR activation without the confounding effects of other signaling pathways. However, this compound has been shown to have off-target effects on other nuclear receptors, such as the pregnane X receptor, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is its potential use as a therapeutic agent for atherosclerosis and other cardiovascular diseases. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects in several types of cancer cells. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects and limitations.
Méthodes De Synthèse
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-chlorophenol with 1,2,3,4-tetrahydro-1-naphthalenylamine to form the intermediate 2-chlorophenyl-1,2,3,4-tetrahydro-1-naphthylamine. This intermediate is then reacted with acetic anhydride to form this compound.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been used extensively in scientific research to study the role of LXRs in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. It has been shown to have anti-inflammatory and anti-tumor effects, as well as the ability to improve lipid metabolism and insulin sensitivity.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-9-3-4-11-17(15)22-12-18(21)20-16-10-5-7-13-6-1-2-8-14(13)16/h3-5,7,9-11H,1-2,6,8,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJFJBPBSAUZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)

![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)



![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)

![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)
